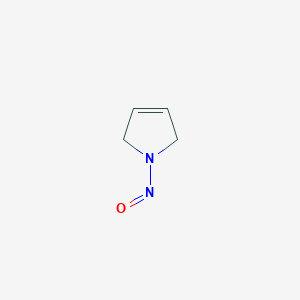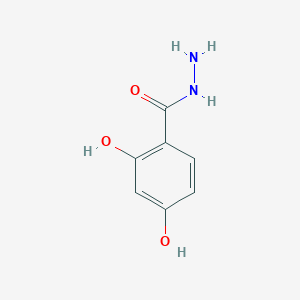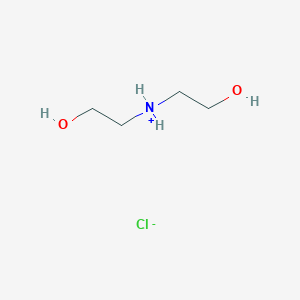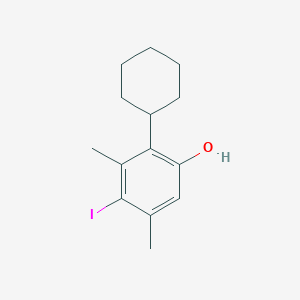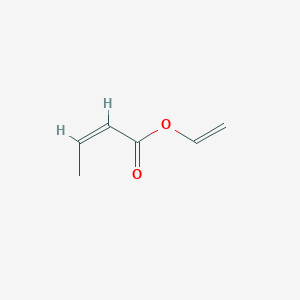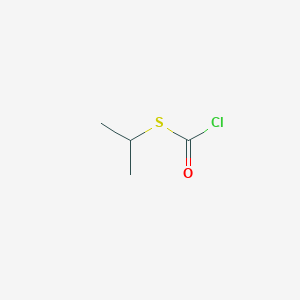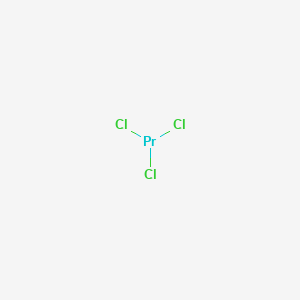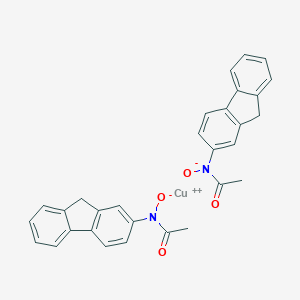
Sulfanylidenebismuth
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfanylidenebismuth is a compound that has been extensively studied in scientific research due to its unique properties. It belongs to the class of organobismuth compounds, which are known for their potential applications in various fields such as organic synthesis, catalysis, and medicinal chemistry. Sulfanylidenebismuth has also been found to exhibit significant biological activity, making it a promising candidate for drug development. In
Mécanisme D'action
The mechanism of action of sulfanylidenebismuth is not fully understood. However, it is believed to act by binding to target enzymes or receptors and altering their activity. It has also been suggested that sulfanylidenebismuth may induce apoptosis in cancer cells by activating the intrinsic pathway.
Effets Biochimiques Et Physiologiques
Sulfanylidenebismuth has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to induce apoptosis in cancer cells and inhibit the activity of enzymes involved in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Sulfanylidenebismuth has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be a highly effective catalyst for various reactions. It also exhibits significant biological activity, making it a promising candidate for drug development.
However, sulfanylidenebismuth also has some limitations for lab experiments. It is highly reactive and can be difficult to handle. It also has limited solubility in water, which can make it challenging to study its biological activity.
Orientations Futures
There are several future directions for research on sulfanylidenebismuth. One potential direction is to explore its applications in drug development. It has been found to exhibit significant biological activity, making it a promising candidate for the development of new antimicrobial, antifungal, and anticancer agents.
Another potential direction is to study its mechanism of action in more detail. Understanding how sulfanylidenebismuth interacts with target enzymes and receptors could provide valuable insights into its biological activity and potential therapeutic applications.
Finally, there is also potential for further research on the synthesis and catalytic properties of sulfanylidenebismuth. It has been found to be an effective catalyst for various reactions, and further studies could help to optimize its catalytic activity and expand its applications in organic synthesis and catalysis.
Conclusion:
Sulfanylidenebismuth is a compound that has been extensively studied for its unique properties and potential applications in various fields. It exhibits significant biological activity, making it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its catalytic properties. Overall, sulfanylidenebismuth represents an exciting area of research with significant potential for future discoveries.
Méthodes De Synthèse
Sulfanylidenebismuth can be synthesized by reacting bismuth trioxide with thioacetic acid in the presence of a reducing agent such as zinc dust. The reaction proceeds through the formation of bismuth thioacetate, which is then reduced to sulfanylidenebismuth.
Applications De Recherche Scientifique
Sulfanylidenebismuth has been extensively studied for its potential applications in organic synthesis and catalysis. It has been found to be an effective catalyst for various reactions such as the Michael addition, aldol condensation, and Diels-Alder reaction. It has also been used as a chiral catalyst for asymmetric synthesis.
In addition to its applications in organic synthesis, sulfanylidenebismuth has also been found to exhibit significant biological activity. It has been shown to possess antimicrobial, antifungal, and anticancer properties. It has also been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Propriétés
Numéro CAS |
11104-47-5 |
|---|---|
Nom du produit |
Sulfanylidenebismuth |
Formule moléculaire |
BiS |
Poids moléculaire |
241.05 g/mol |
Nom IUPAC |
sulfanylidenebismuth |
InChI |
InChI=1S/Bi.S |
Clé InChI |
RBWFXUOHBJGAMO-UHFFFAOYSA-N |
SMILES |
S=[Bi] |
SMILES canonique |
S=[Bi] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



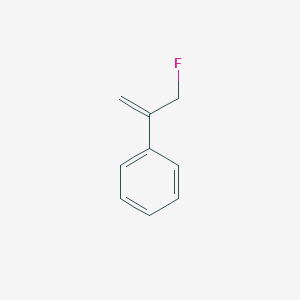
![6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B77250.png)
![2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol](/img/structure/B77251.png)
![2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B77254.png)


